molecular formula C13H20N2O4 B2828672 2-(4-Ethyl-piperazin-1-ylmethyl)-3-hydroxy-6-hydroxymethyl-pyran-4-one CAS No. 325992-55-0

2-(4-Ethyl-piperazin-1-ylmethyl)-3-hydroxy-6-hydroxymethyl-pyran-4-one

Cat. No. B2828672
CAS RN: 325992-55-0
M. Wt: 268.313
InChI Key: AGCXVOZCJYFLJY-UHFFFAOYSA-N
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Description

2-(4-Ethyl-piperazin-1-ylmethyl)-3-hydroxy-6-hydroxymethyl-pyran-4-one, also known as EHP-101, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EHP-101 is a pyranone derivative that has been synthesized through a multi-step process involving the reaction of 4-ethylpiperazine with various other reagents.

Scientific Research Applications

Anticonvulsant Activity

Researchers have synthesized a series of 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives, including compounds related to "2-(4-Ethyl-piperazin-1-ylmethyl)-3-hydroxy-6-hydroxymethyl-pyran-4-one," to explore their potential as anticonvulsant agents. These compounds were prepared through Mannich reactions involving substituted piperazine derivatives with kojic acid and formaldehyde. The anticonvulsant activities were evaluated using maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests. Notably, specific derivatives exhibited significant activity against MES seizures and scMet seizures, demonstrating their potential in anticonvulsant therapy without neurotoxicity (Aytemir, Çalış, & Septioğlu, 2010).

Antimicrobial and Antiviral Activities

Another study focused on the synthesis of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives for evaluating their potential anticonvulsant and antimicrobial activities. The research highlighted the antimicrobial activities of these compounds against various bacteria and fungi, demonstrating their utility in developing new antimicrobial agents. Certain compounds within this series showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungi (Aytemir, Çalış, & Özalp, 2004).

Catalyst in Organic Synthesis

Piperazine derivatives, including those related to the queried compound, have been utilized as catalysts in the synthesis of pharmaceutically relevant compounds. An example is the use of piperazine as an efficient and environmentally benign catalyst for synthesizing a wide range of 2-amino-3-cyano-4H-pyrans and bis-pyrans compounds. This catalysis approach offers advantages such as simple procedures, short reaction times, high yields, and the recyclability of the catalyst, emphasizing the role of piperazine derivatives in green chemistry (Yousefi, Goli-Jolodar, & Shirini, 2018).

properties

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-2-14-3-5-15(6-4-14)8-12-13(18)11(17)7-10(9-16)19-12/h7,16,18H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCXVOZCJYFLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(=O)C=C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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